5-Bromo-2-chloro-3-nitroaniline hydrochloride
Description
5-Bromo-2-chloro-3-nitroaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₆H₄BrClN₂O₂·HCl. The compound features a benzene ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 2, and a nitro group (-NO₂) at position 3, with an amine (-NH₂) group at position 1. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical synthesis .
Key properties include:
- Molecular weight: ~305.37 g/mol (free base) + 36.46 g/mol (HCl).
- Appearance: Typically a crystalline solid (yellow to orange).
- Reactivity: The electron-withdrawing nitro group deactivates the ring, reducing electrophilic substitution but facilitating nucleophilic reactions at meta/para positions.
Properties
Molecular Formula |
C6H5BrCl2N2O2 |
|---|---|
Molecular Weight |
287.92 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-nitroaniline;hydrochloride |
InChI |
InChI=1S/C6H4BrClN2O2.ClH/c7-3-1-4(9)6(8)5(2-3)10(11)12;/h1-2H,9H2;1H |
InChI Key |
NXWNUOPLOUTLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-nitroaniline hydrochloride typically involves multiple steps. One common method includes the nitration of 2-chloroaniline to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of 5-Bromo-2-chloro-3-nitroaniline hydrochloride .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-nitroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-2-chloro-3-aminoaniline, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-chloro-3-nitroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-nitroaniline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can also participate in various chemical reactions, leading to the formation of different products that exert biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Halogen-Substituted Nitroanilines
Structural analogues vary in halogen type, position, and substituent groups (Table 1).
Table 1: Key Analogues and Similarity Scores
Key Observations :
- Fluorine Substitution : Compounds like 3-Bromo-5-Chloro-2-fluoroaniline HCl exhibit higher polarity and lower thermal stability compared to the target compound due to fluorine’s electronegativity .
- Methyl vs. Chlorine : 5-Bromo-2-methyl-3-nitroaniline (similarity 0.96) shows reduced solubility in water compared to the hydrochloride salt form of the target compound, as methyl groups increase hydrophobicity .
- Positional Isomerism : 4-Bromo-3-fluoro-2-nitroaniline (similarity 0.92) demonstrates distinct reactivity in Suzuki coupling due to altered halogen positions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 5-Bromo-2-chloro-3-nitroaniline HCl | 3-Bromo-5-Chloro-2-fluoroaniline HCl | 5-Bromo-2-methyl-3-nitroaniline |
|---|---|---|---|
| Melting Point (°C) | 210–215 (dec.) | 195–200 | 185–190 |
| Solubility (H₂O) | Moderate (salt-enhanced) | Low (fluorine reduces solubility) | Very low |
| LogP | ~2.1 | ~1.8 | ~2.5 |
Analysis :
- Hydrochloride Salt: Enhances aqueous solubility compared to non-salt forms (e.g., 5-Bromo-2-methyl-3-nitroaniline) .
- Fluorine Impact : Reduces LogP (increased polarity) but may lower thermal stability due to weaker C-F bonds .
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